{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C6H12FNO .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen. It also contains a fluorine atom and a pyrimidinylmethyl group . The exact structure can be represented by the InChI string and the SMILES string provided in the PubChem database .Physical and Chemical Properties Analysis
The compound has a molecular weight of 133.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 133.090292168 g/mol . The topological polar surface area of the compound is 23.5 Ų .Applications De Recherche Scientifique
Complex Formation with Nucleosides
- A study by Wei et al. (2005) explored modifications of thymidine and uridine at specific ribose positions to create amine analogues of these nucleosides. These modifications involved direct amination and standard coupling procedures, resulting in a range of novel bifunctional chelators. These chelators, when combined with rhenium tricarbonyl complexes, exhibited unique properties and were characterized by various spectroscopic techniques, including 1D and 2D NMR, HRMS, IR, cyclic voltammetry, UV, and luminescence spectroscopy, as well as X-ray crystallography (Wei et al., 2005).
Synthesis of Carboxamides
- Mukaiyama et al. (1976) demonstrated the effective use of betaine as an acid captor in the synthesis of carboxamides. This process involved the equimolar reactions of carboxylic acids and amines, resulting in the synthesis of corresponding carboxamides in good yields (Mukaiyama et al., 1976).
Design and Synthesis for Cholinesterase Inhibition
- Mohamed et al. (2011) focused on the design and synthesis of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds showed potential as treatments for Alzheimer's disease, with certain compounds exhibiting potent inhibitory activities (Mohamed et al., 2011).
Development as PDE9A Inhibitor
- Verhoest et al. (2012) reported on PF-04447943, a novel PDE9A inhibitor developed through parallel synthetic chemistry and structure-based drug design. This compound showed procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. Clinical trials confirmed its tolerance in humans and its ability to elevate cGMP in cerebral spinal fluid (Verhoest et al., 2012).
Antibacterial and Antifungal Activities
- Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts with chloranilic and picric acids and evaluated their antibacterial and antifungal activities. Their research showed that compound 2a exhibited significant antimicrobial activity compared to other compounds (Mallikarjunaswamy et al., 2013).
Synthesis of Stable Isotope-Labeled Antibacterial Agent
- Lin and Weaner (2012) described the synthesis of multiple stable isotope-labeled antibacterial agents, including RWJ-416457 and its metabolite. This synthesis involved acetylation of the precursor amine and construction of a labeled pyrazole ring (Lin & Weaner, 2012).
Dipeptidyl Peptidase IV Inhibitor for Diabetes Treatment
- Ammirati et al. (2009) synthesized a series of 4-substituted proline amides as inhibitors of dipeptidyl peptidase IV, useful in the treatment of type 2 diabetes. One of the compounds emerged as a potent and selective compound with high oral bioavailability in preclinical species (Ammirati et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-13-5-11-2-10(12)7-16(11)6-9-3-14-8-15-4-9/h3-4,8,10-11,13H,2,5-7H2,1H3/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZLKEYDXCNGEW-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=CN=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=CN=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.